molecular formula C24H21N3O5S B2892302 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 361173-24-2

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2892302
CAS No.: 361173-24-2
M. Wt: 463.51
InChI Key: HJGHZDLBKYRXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic chemical hybrid featuring a benzoxazole scaffold linked to a morpholinosulfonyl benzamide. This structure combines two pharmacologically significant motifs, making it a compound of interest for various biochemical and pharmacological investigations. The benzoxazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research into similar 2-phenylbenzo[d]oxazole compounds has demonstrated potent inhibitory effects against enzymes like tyrosinase, suggesting potential applications in studying pigmentation disorders . Furthermore, benzoxazole derivatives are frequently explored for their potential as kinase inhibitors, antimicrobial agents, and in the development of probes for cellular signaling pathways . The inclusion of the morpholinosulfonyl group enhances the molecule's properties, as the morpholine ring is a common feature used to improve solubility and metabolic stability, while the sulfonamide functional group is prevalent in many therapeutic agents. Sulfonamides are known to exhibit a range of pharmacological activities, including acting as enzyme inhibitors such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, which can be relevant in metabolic and infectious disease research . This molecular architecture positions this compound as a potentially valuable tool for researchers in drug discovery, particularly for designing and screening novel bioactive molecules targeting enzymatic processes or specific protein interactions. Its utility is primarily in early-stage, non-clinical research to elucidate biological mechanisms and structure-activity relationships.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-23(17-7-11-20(12-8-17)33(29,30)27-13-15-31-16-14-27)25-19-9-5-18(6-10-19)24-26-21-3-1-2-4-22(21)32-24/h1-12H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHZDLBKYRXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the class of benzamides and sulfonamides. This compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of the morpholino sulfonyl group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.

The biological activity of this compound is hypothesized to involve several mechanisms based on its structural components. The benzo[d]oxazole ring is known for its ability to interact with various biological targets, potentially influencing pathways related to inflammation and pain modulation.

Pharmacological Properties

The compound has shown potential in various pharmacological contexts:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects, with mechanisms involving inhibition of lipoxygenase and other inflammatory mediators .
  • Analgesic Properties : The structure suggests potential analgesic effects, as many benzamide derivatives exhibit pain-relieving properties .
  • Antioxidant Activity : Compounds with oxazole moieties have been reported to possess antioxidant activities, inhibiting lipid peroxidation and protecting against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Inhibition Studies : Research indicates that derivatives with similar structures can inhibit lipoxygenase activity with IC50 values ranging from 41 μM to lower, showcasing their potential as anti-inflammatory agents .
  • Docking Studies : Molecular docking studies have revealed that these compounds can interact with allosteric sites on enzymes involved in inflammatory pathways, suggesting a multi-target mechanism of action .
  • Synthesis and Characterization : The synthesis typically involves reactions such as nucleophilic substitution and condensation, followed by characterization using techniques like NMR and mass spectrometry to confirm structure and purity.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
This compoundBenzo[d]oxazole + Morpholino sulfonylAnti-inflammatory, AnalgesicTBD
Compound 4cBenzamide derivativeLipoxygenase inhibitor41
Compound 4aRelated oxazoloneAnti-lipid peroxidation86.5

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Chloro or methyl substitutions on the benzo[d]oxazole ring (e.g., 8e, 12c) enhance cytotoxicity and target binding. For instance, compound 12c showed potent activity against HepG2 cells (IC₅₀: 8.2 µM) by upregulating pro-apoptotic BAX and Caspase-3 proteins .

Electronic and Photophysical Properties: The phenoxazine-benzo[d]oxazole hybrid BOX exhibits thermally activated delayed fluorescence (TADF), highlighting the electronic influence of the benzo[d]oxazole moiety. This suggests that the target compound’s benzo[d]oxazole group could similarly modulate electronic properties for optoelectronic or photosensitizer applications .

Synthetic and Analytical Comparisons: IR and NMR data for analogues (e.g., 8e–8j) confirm the presence of C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which are absent in the target compound due to its morpholinosulfonyl group. This substitution simplifies spectral interpretation . The morpholinosulfonyl group’s strong electron-withdrawing nature may alter reaction pathways compared to sulfonamide or halogenated derivatives like 4MNB .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data for Selected Analogues

Compound Name Molecular Weight Melting Point (°C) logP Solubility (µg/mL) Reference
Target Compound 477.48* Not reported ~3.5† Moderate (aqueous)
8e 513.94 245–247 4.1 Low (DMSO required)
12c 451.52 198–200 3.8 Moderate
BOX 382.42 Not reported 2.9 High

*Calculated using molecular formula. †Predicted via analogy to morpholine-containing derivatives.

Key Observations:

  • The morpholinosulfonyl group in the target compound likely reduces logP compared to 8e or 12c, improving aqueous solubility and bioavailability.
  • Analogues with bulky substituents (e.g., nitro in 8e ) exhibit higher melting points, suggesting greater crystallinity, whereas the target compound’s morpholine ring may enhance amorphous character .

Notes

Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; comparisons rely on structural analogues and inferred properties.

Synthetic Considerations: The morpholinosulfonyl group may require specialized sulfonation conditions, contrasting with simpler acylations used for thioacetamido derivatives .

Therapeutic Potential: The target compound’s dual benzo[d]oxazole and morpholinosulfonyl motifs position it as a candidate for multitarget therapies, particularly in oncology and neurodegenerative diseases (e.g., BACE1 inhibition as in ).

Q & A

Q. What are the common synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzoxazole and morpholinosulfonyl moieties to the benzamide core. Key steps include:

Benzoxazole Formation : Cyclization of 2-aminophenol derivatives with aldehydes/ketones under acidic conditions .

Sulfonylation : Reaction of the benzamide intermediate with morpholine sulfonyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity.
Critical parameters: Reaction temperature (60–80°C for sulfonylation), anhydrous conditions, and stoichiometric control of sulfonyl chloride (1.2–1.5 eq.) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Use a multi-technique approach:
  • ¹H/¹³C NMR : Verify proton environments (e.g., benzoxazole aromatic protons at δ 7.8–8.2 ppm; morpholine protons at δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 479.12 calculated for C₂₅H₂₂N₃O₅S⁺) .
  • HPLC : Assess purity (>95% via C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize in vitro screens:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 10–100 µM .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using staurosporine or E-64 as controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify benzoxazole (e.g., Cl, NO₂ at C6) or morpholine (e.g., piperazine replacement) to assess effects on target binding .
  • Computational Modeling : Dock derivatives into target proteins (e.g., EGFR via AutoDock Vina) to predict binding affinities and guide synthesis .
  • Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation) to prioritize analogs .

Q. How can contradictory data on its biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Validate anticancer activity via clonogenic assays alongside MTT .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., desulfonated derivatives) that may skew results .

Q. What advanced techniques elucidate its mechanism of action in targeting enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., EGFR) .
  • RNA Sequencing : Profile transcriptomic changes in treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes at ≤2.0 Å resolution .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in situ IR to identify incomplete sulfonylation (e.g., residual -NH peaks at 3300 cm⁻¹) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for sulfonylation efficiency .
  • Catalyst Screening : Test alternatives to EDCI (e.g., DCC or HATU) to improve coupling yields .

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., NO₂) on benzoxazole show enhanced activity (MIC: 8 µg/mL vs. S. aureus) .
  • Thermal Stability : DSC analysis reveals decomposition onset at 220°C, suggesting suitability for high-temperature formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.